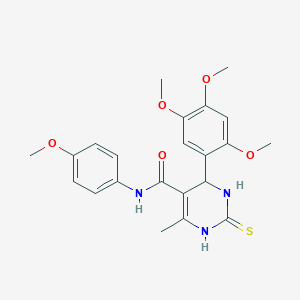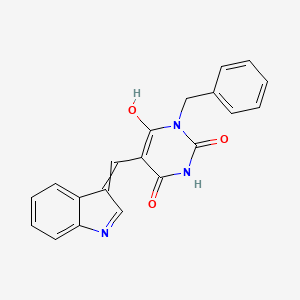
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine, also known as BBP, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. BBP is a potent inhibitor of dopamine and norepinephrine reuptake, making it an attractive candidate for the treatment of several neurological disorders.
Aplicaciones Científicas De Investigación
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has several potential applications in scientific research. It has been studied for its use in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to have anxiolytic and analgesic effects in animal models.
Mecanismo De Acción
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine works by inhibiting the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activation of the reward pathway, which is responsible for feelings of pleasure and motivation. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to modulate the activity of the GABAergic system, which plays a role in anxiety and pain.
Biochemical and Physiological Effects
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased activity in the reward pathway. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to decrease the levels of the stress hormone cortisol, which may contribute to its anxiolytic effects. In addition, 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has been shown to increase pain tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has limitations in lab experiments, including its potential for off-target effects and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine. One area of interest is the development of more selective inhibitors of dopamine and norepinephrine reuptake, which could lead to more targeted treatments for neurological disorders. Another area of interest is the use of 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine as a tool for studying the role of dopamine and norepinephrine in addiction and drug-seeking behavior. Additionally, the potential for 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine to modulate the activity of the GABAergic system suggests that it may have applications for the treatment of anxiety and pain. Further research is needed to fully understand the potential of 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine in these areas.
Métodos De Síntesis
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine can be synthesized by the reaction of 4-bromobenzyl chloride with N-benzylpiperidine in the presence of a base such as sodium hydroxide. The reaction yields 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine as a white crystalline solid with a melting point of 128-130°C.
Propiedades
IUPAC Name |
1-benzyl-N-[(4-bromophenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c20-18-8-6-16(7-9-18)14-21-19-10-12-22(13-11-19)15-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCLJJROCYOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)


![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)

